

# Structure-Activity Relationship of ICI 56780 Derivatives: A Technical Guide

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Compound of Interest				
Compound Name:	ICI 56780			
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#### Introduction

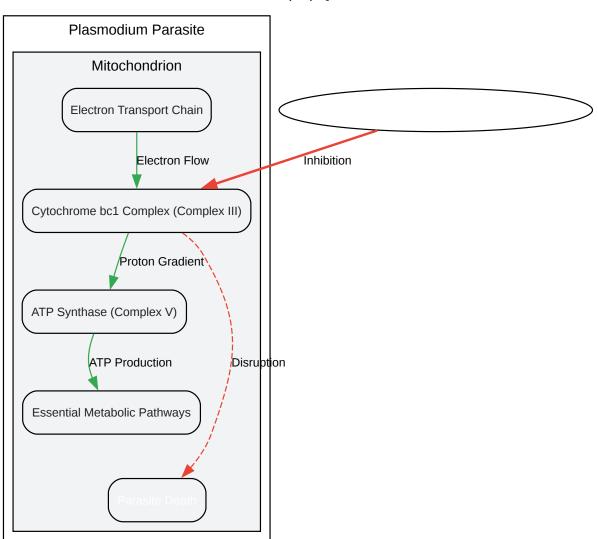
ICI 56780 is a 4(1H)-quinolone derivative that has demonstrated significant potential as an antimalarial agent, exhibiting both causal prophylactic and blood schizonticidal activities.[1][2] Originally identified for its potent efficacy in rodent malaria models, its development was hindered by the rapid emergence of parasite resistance.[1][2] This has prompted extensive research into its derivatives to enhance potency, overcome resistance, and improve pharmacokinetic properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of ICI 56780 derivatives, focusing on the 7-(2-phenoxyethoxy)-4(1H)-quinolone core. We will delve into the quantitative SAR data, detailed experimental methodologies, and the underlying mechanism of action.

#### **Core Structure and Mechanism of Action**

The foundational structure of the compounds discussed is the 7-(2-phenoxyethoxy)-4(1H)-quinolone scaffold. The antimalarial activity of these derivatives is primarily attributed to the inhibition of the parasite's cytochrome bc1 complex (complex III) in the mitochondrial electron transport chain. This inhibition disrupts essential metabolic pathways in the parasite, leading to its death.

Below is a diagram illustrating the proposed mechanism of action:





Mechanism of Action of 4(1H)-Quinolone Derivatives

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Caption: Inhibition of the parasite's cytochrome bc1 complex by 4(1H)-quinolone derivatives.



## Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the 7-(2-phenoxyethoxy)-4(1H)-quinolone scaffold have revealed critical insights into the structural requirements for potent antimalarial activity. The primary focus of these studies has been on substitutions at the 3-, 6-, and 7-positions of the quinolone core.

#### Modifications at the 3-Position

Substitution at the 3-position of the quinolone ring has been found to be a key determinant of potency and cross-resistance to existing antimalarials like atovaquone.

- Aryl Moieties: Introduction of ortho-substituted aryl groups at the 3-position has been shown
  to yield compounds with exceptionally low EC50 values against multidrug-resistant P.
  falciparum strains.[1] This modification appears to be crucial for overcoming atovaquone
  resistance.
- Halogenation: The introduction of a bromine atom at the 3-position resulted in a derivative with potent low nanomolar activity against both blood and liver stages of the parasite and demonstrated in vivo efficacy.[2]

#### **Modifications at the 6- and 7-Positions**

The substituents at the 6- and 7-positions of the quinolone core primarily influence the pharmacokinetic properties of the derivatives.

- Phenoxyethoxy Group: The 7-(2-phenoxyethoxy) moiety is a common feature of the more potent analogs, suggesting its importance for activity.
- Other Substitutions: While less explored, modifications at the 6-position have also been investigated to fine-tune the physicochemical properties of the compounds.

## **Quantitative SAR Data**

The following tables summarize the in vitro and in vivo activities of key ICI 56780 derivatives.

Table 1: In Vitro Activity of 3-Substituted 7-(2-Phenoxyethoxy)-4(1H)-quinolone Derivatives against P. falciparum



Compound ID	3-Position Substituent	W2 Strain EC50 (nM)	TM90-C2B Strain (Atovaquone- Resistant) EC50 (nM)
ICI 56780 (5)	-COOEt	>170	>170
Derivative A	2-Fluorophenyl	0.25	0.30
Derivative B	2-Chlorophenyl	0.15	0.20
Derivative C	3-Bromophenyl	1.5	2.0
16c	-Br	2.1	4.7

Data extracted from multiple studies and presented for comparative purposes.[1][2]

Table 2: In Vivo Activity of Selected Derivatives in P. berghei Mouse Model

Compound ID	Dose (mg/kg)	Parasitemia Reduction (%)	Reference
ICI 56780 (5)	0.05 (ED50)	50	[1]
16c	50	61 (on day 6 post- exposure)	[2]

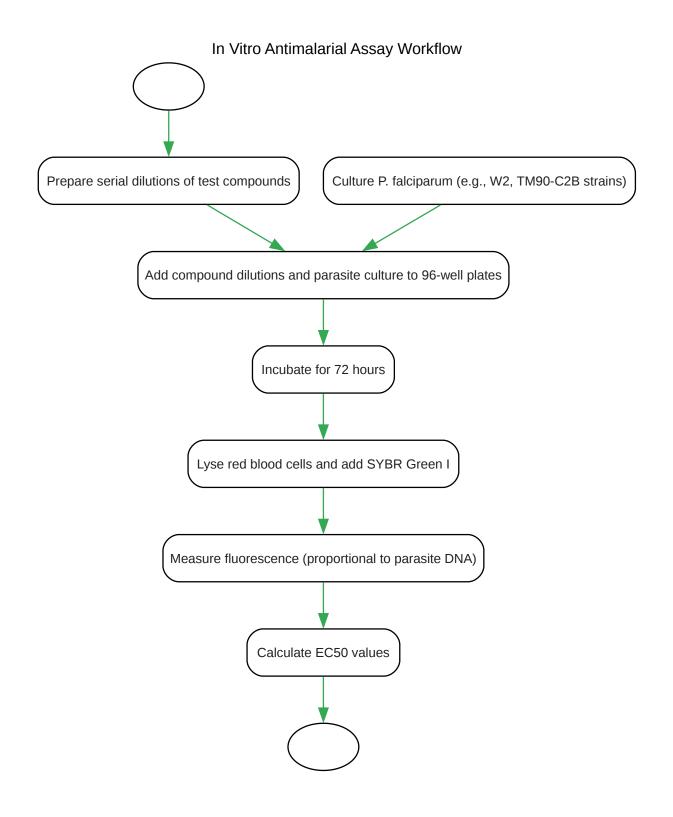
## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the SAR studies of ICI 56780 derivatives.

### In Vitro Antimalarial Activity Assay (P. falciparum)

The in vitro activity of the compounds against the erythrocytic stages of Plasmodium falciparum is typically determined using a SYBR Green I-based fluorescence assay.





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Caption: Workflow for the in vitro SYBR Green I-based antimalarial assay.



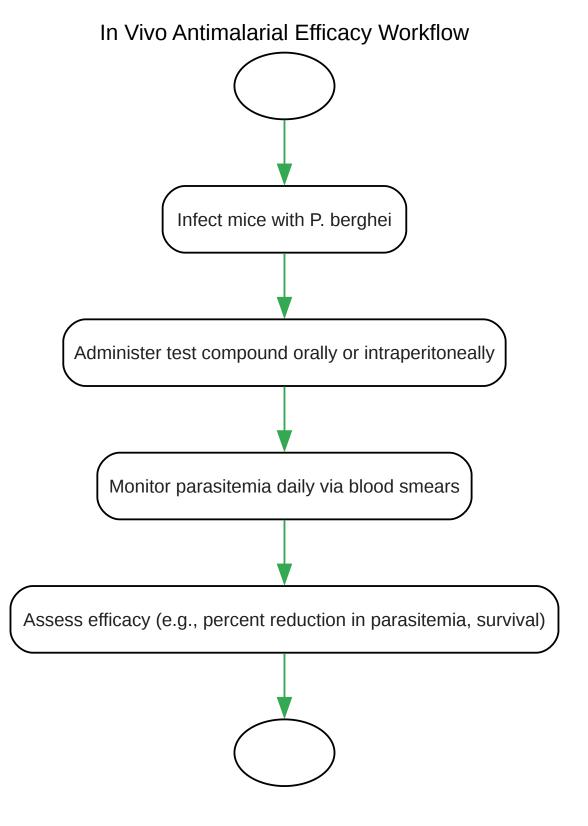
#### **Detailed Steps:**

- Parasite Culture:P. falciparum strains (e.g., the chloroquine-resistant W2 strain and the atovaquone-resistant TM90-C2B strain) are maintained in continuous culture in human erythrocytes.
- Compound Preparation: Test compounds are serially diluted in an appropriate solvent, typically dimethyl sulfoxide (DMSO).
- Assay Setup: The diluted compounds are added to 96-well microtiter plates, followed by the addition of the parasite culture.
- Incubation: The plates are incubated for 72 hours under a specific gas mixture (e.g., 5% CO<sub>2</sub>, 5% O<sub>2</sub>, 90% N<sub>2</sub>) at 37°C.
- Lysis and Staining: After incubation, the red blood cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.
- Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is directly proportional to the amount of parasite DNA, and thus, parasite growth.
- Data Analysis: The EC50 values, representing the concentration of the compound that inhibits 50% of parasite growth, are calculated by fitting the dose-response data to a sigmoidal curve.

## In Vivo Antimalarial Efficacy Assay (P. berghei)

The in vivo efficacy of the derivatives is commonly assessed using the Plasmodium berghei mouse model.





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#### References

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- 2. ICI 56,780 Optimization: Structural-Activity and Relationship Studies of 7-(2-phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity PMC [pmc.ncbi.nlm.nih.gov]
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